2-ethyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
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Overview
Description
2-ethyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a compound featuring a pyrazolo[3,4-d]pyrimidine core. This structure is known for its potential biological activities and is often explored in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing 2-ethyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide generally involves multistep organic synthesis. Here's a simplified route:
- Synthesis of Pyrazolo[3,4-d]pyrimidine Core::
Start with the preparation of the pyrazolo[3,4-d]pyrimidine ring system using cyclization reactions involving appropriate substituted amino and hydrazine derivatives.
- Alkylation and Amination Steps::
Introduce ethyl, methylthio, and propylamino groups through alkylation and nucleophilic substitution reactions.
- Formation of Final Amide::
Couple the intermediate with butanamide derivatives under suitable reaction conditions using coupling reagents like EDCI/HOBt.
Industrial Production Methods: Industrial-scale production of this compound would follow similar synthetic routes but optimized for yield and cost-efficiency. This may involve using continuous flow reactors and large-scale purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation::
This compound could undergo oxidation at the sulfur (thio) group to form sulfoxides or sulfones.
- Reduction::
Reduction reactions might target the amide or any nitro groups, potentially reducing them to amines or related compounds.
- Substitution::
Possible substitution reactions might include nucleophilic substitutions at the pyrazolo[3,4-d]pyrimidine core or at the ethyl/butanamide side chains.
- Oxidation::
Reagents like mCPBA (meta-chloroperbenzoic acid) or other peracids.
- Reduction::
Catalytic hydrogenation using Pd/C or other metal catalysts.
- Substitution::
Alkyl halides, primary amines, or thiols in presence of bases like NaH or K2CO3.
Oxidation might yield sulfoxides or sulfones.
Reduction products may include primary or secondary amines.
Substitution reactions might introduce various alkyl, amino, or thio groups, altering the compound's pharmacological properties.
Scientific Research Applications
2-ethyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide has several applications:
- Chemistry::
Investigated for its potential as a precursor in complex organic syntheses.
- Biology::
Explored for its interactions with enzymes and receptors, often as an inhibitor or modulator.
- Medicine::
- Industry::
May serve as a building block for designing new materials or catalysts with specific functions.
Mechanism of Action
The mechanism of action for this compound typically involves:
- Molecular Targets::
Binding to specific proteins or enzymes, possibly inhibiting their function.
- Pathways Involved::
Modulation of signaling pathways related to cell growth, apoptosis, or immune responses. For instance, it could inhibit kinases or other enzymes critical in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds:
- Other Pyrazolo[3,4-d]pyrimidine Derivatives::
Compounds like 4-amino-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine.
- Pyrimidine-Based Inhibitors::
Compounds such as 2,4-diamino-6-(ethylthio)pyrimidine.
The unique combination of an ethyl, methylthio, and propylamino group with the pyrazolo[3,4-d]pyrimidine core offers distinct pharmacological properties.
Modifications on the core structure allow for tailored interactions with various biological targets, which is beneficial for developing selective inhibitors or modulators.
Remember, the effectiveness and specific applications of this compound can vary based on additional research and context-specific studies.
Properties
IUPAC Name |
2-ethyl-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6OS/c1-5-8-18-14-13-11-20-23(15(13)22-17(21-14)25-4)10-9-19-16(24)12(6-2)7-3/h11-12H,5-10H2,1-4H3,(H,19,24)(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSKPRJBQFCSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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